3-{[(2-Hydroxypropyl)amino]methyl}benzamide

Catalog No.
S13781175
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(2-Hydroxypropyl)amino]methyl}benzamide

Product Name

3-{[(2-Hydroxypropyl)amino]methyl}benzamide

IUPAC Name

3-[(2-hydroxypropylamino)methyl]benzamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-8(14)6-13-7-9-3-2-4-10(5-9)11(12)15/h2-5,8,13-14H,6-7H2,1H3,(H2,12,15)

InChI Key

CSWFCDBWWCZTCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=CC=C1)C(=O)N)O

3-{[(2-Hydroxypropyl)amino]methyl}benzamide is a chemical compound classified as a benzamide derivative, characterized by the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2}. This compound features a benzene ring linked to an amide group, with a hydroxypropyl group attached to the amino function. Its structural formula indicates the presence of functional groups that may impart unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This process entails the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, one atom or group is replaced by another, often utilizing halogens or nucleophiles such as hydroxide or cyanide.

Research indicates that 3-{[(2-Hydroxypropyl)amino]methyl}benzamide exhibits potential biological activities. It has been studied for its antioxidant properties, which may arise from its ability to scavenge free radicals and chelate metal ions. Additionally, it has shown promise in antibacterial activities against various pathogens, suggesting potential therapeutic applications in treating infections. Furthermore, its structure may contribute to anti-inflammatory and anticancer effects, making it a candidate for further pharmacological exploration.

The synthesis of 3-{[(2-Hydroxypropyl)amino]methyl}benzamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available benzamide derivatives and hydroxypropylamine.
  • Reactions: The initial step often involves the reaction of benzamide with hydroxypropylamine under controlled conditions to form the desired amide.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for research applications .

3-{[(2-Hydroxypropyl)amino]methyl}benzamide has diverse applications across various fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in developing new anti-inflammatory and anticancer agents.
  • Biological Research: Its antioxidant and antibacterial properties make it valuable in studies aimed at understanding oxidative stress and microbial resistance.
  • Industrial Use: The compound serves as an intermediate in synthesizing more complex molecules used in pharmaceuticals and materials science .

Studies on 3-{[(2-Hydroxypropyl)amino]methyl}benzamide have focused on its interactions with biological targets. For instance, its mechanism of action may involve binding to specific receptors or enzymes that mediate oxidative stress responses. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy in various applications.

Several compounds share structural similarities with 3-{[(2-Hydroxypropyl)amino]methyl}benzamide, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Properties
2,3-DimethoxybenzamideC10H13N2O3C_{10}H_{13}N_{2}O_{3}Antioxidant and antibacterial activities
3-Acetoxy-2-methylbenzamideC11H13N2O3C_{11}H_{13}N_{2}O_{3}Significant biological activities
2-Amino-N-(3-hydroxypropyl)benzamideC10H14N2O2C_{10}H_{14}N_{2}O_{2}Antibacterial properties against common pathogens
N-(2-Hydroxypropyl)benzamideC10H13NOC_{10}H_{13}NOUsed in various pharmaceutical applications

Uniqueness

The uniqueness of 3-{[(2-Hydroxypropyl)amino]methyl}benzamide lies in its specific hydroxypropyl substitution on the amino group. This modification enhances its solubility and bioavailability compared to other benzamide derivatives, potentially leading to improved therapeutic outcomes. Its distinct chemical structure also allows for varied interactions within biological systems, setting it apart from similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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